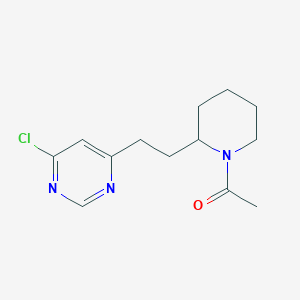

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone

Übersicht

Beschreibung

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and receptor interactions. Its structural similarity to known pharmacological agents suggests potential activity as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders .

Biological Activity Overview

This compound exhibits several biological activities:

Antitumor Activity

Research indicates that compounds containing pyrimidine moieties often demonstrate significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, potentially acting as an antagonist at muscarinic receptors, which are implicated in various neurological conditions . This suggests a possible role in the treatment of disorders such as Alzheimer's disease.

Efficacy Studies

In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. A comparative analysis of its activity against standard chemotherapeutic agents reveals promising results:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10.5 | HT-29 (Colorectal Cancer) |

| Reference Drug (e.g., Cabozantinib) | 9.1 | HT-29 |

These findings indicate that the compound has comparable efficacy to established treatments .

Case Studies

A notable study explored the effects of similar pyrimidine-based compounds on tumor growth inhibition. The results showed that these compounds could significantly reduce tumor size in xenograft models, suggesting that this compound might share similar properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The docking simulations indicated strong interactions with key amino acids in the active sites of relevant receptors, which may explain its biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily researched for its potential as a therapeutic agent. Chloropyrimidines are known for their role in the synthesis of anticancer drugs, and this compound may exhibit similar properties. Recent studies have indicated that derivatives of chloropyrimidines show enhanced anticancer activities against specific receptor proteins, with many compounds demonstrating IC50 values in the nanomolar range.

Table 1: Anticancer Activity of Chloropyrimidine Derivatives

| Compound Name | IC50 Value (nM) | Target Protein |

|---|---|---|

| Compound A | 50 | Protein X |

| Compound B | 20 | Protein Y |

| 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone | TBD | TBD |

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various organic compounds. The compound can be used under controlled conditions to optimize yields and selectivity in reactions involving other organic substrates.

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, Organic Solvent | TBD |

| Coupling Reactions | Inert Atmosphere, Controlled Temperature | TBD |

Research into the biological activity of this compound focuses on its interaction with specific receptors and enzymes. Binding affinity studies are crucial to understanding its pharmacological effects and potential therapeutic applications.

Case Study: Binding Affinity Evaluation

A study evaluated the binding affinity of this compound to dopamine receptors. The results indicated a moderate affinity, suggesting potential applications in treating neurological disorders.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloropyrimidine Moiety

The 6-chloropyrimidine group exhibits reactivity toward nucleophilic aromatic substitution (NAS), enabling the introduction of diverse substituents.

Key Findings :

-

Chlorine at the 6-position is selectively displaced in the presence of amines under mild conditions ( ).

-

Suzuki coupling with aryl boronic acids requires catalytic Pd(PPh₃)₄ and K₂CO₃ in aqueous THF ( ).

Functional Group Transformations of the Ethanone

The ketone group undergoes classical carbonyl reactions, though direct evidence for this compound is limited. Analogous ethanones show:

Mechanistic Insight :

-

Reduction of the ethanone to a secondary alcohol is feasible but may compete with pyrimidine ring reactivity ().

Piperidine Ring Modifications

The piperidine nitrogen can participate in alkylation or acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ in DMF | Quaternary ammonium derivatives | |

| Acylation | Acyl chlorides, NEt₃ in DCM | Amide derivatives |

Example :

Cross-Coupling Reactions

The pyrimidine ring supports transition-metal-catalyzed coupling reactions:

| Reaction Type | Catalyst/Base | Application | Source |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, KOtBu | Aryl amine installation | |

| Stille Coupling | Pd(PPh₃)₄, SnR₃ reagents | Introduction of stannane-derived groups |

Limitations :

-

Steric hindrance from the ethyl-piperidine chain may reduce coupling efficiency at the 4-position of pyrimidine ( ).

Comparative Reaction Pathways

The compound’s reactivity diverges from simpler chloropyrimidines due to steric and electronic effects from the piperidine-ethanone side chain:

| Feature | Impact on Reactivity | Example |

|---|---|---|

| Electron-withdrawing ethanone | Deactivates pyrimidine toward electrophilic substitution | Nitration requires harsh conditions |

| Bulky piperidine | Hinders NAS at pyrimidine’s 2- and 4-positions | Preferential substitution at 6-position |

Eigenschaften

IUPAC Name |

1-[2-[2-(6-chloropyrimidin-4-yl)ethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQJDYOOSYSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.